9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy-
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Overview
Description
9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound’s structure consists of a dibenzo-γ-pyrone scaffold, which is characteristic of xanthones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy-, can be achieved through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative . Another method includes the reaction of an aryl aldehyde with a phenol derivative . Additionally, the use of salicylaldehyde with 1,2-dihaloarenes or o-haloarenecarboxylic acid with arynes has been reported .
Industrial Production Methods: Industrial production of xanthone derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts such as zinc chloride or phosphoryl chloride can enhance the reaction efficiency . Microwave heating has also been employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinones, while reduction reactions may produce hydroxy derivatives .
Scientific Research Applications
9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential antioxidant and anti-inflammatory properties . In medicine, xanthone derivatives are being explored for their anticancer and antimicrobial activities . Additionally, the compound has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- involves its interaction with various molecular targets and pathways. The compound’s biological effects are often attributed to its ability to scavenge free radicals and inhibit oxidative stress . It may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- include other xanthone derivatives such as 1-hydroxyxanthone and 7-chloro-1,2,3-trihydroxy-6-methoxanthone .
Uniqueness: What sets 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity . This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83016-69-7 |
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Molecular Formula |
C16H14O8 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
1,3,8-trihydroxy-2,4,6-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O8/c1-21-6-4-7(17)9-8(5-6)24-14-10(11(9)18)12(19)15(22-2)13(20)16(14)23-3/h4-5,17,19-20H,1-3H3 |
InChI Key |
NQYVMORMBASBCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)O)OC)O |
Origin of Product |
United States |
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